[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Description
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2FN4O2/c23-16-3-1-4-17(13-16)31-15-29-8-7-21(26-29)22(30)28-11-9-27(10-12-28)14-18-19(24)5-2-6-20(18)25/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLMORJQYLBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=NN(C=C3)COC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination and fluorination of benzyl piperazine, followed by the introduction of the pyrazolyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the methanone group under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study cellular processes and interactions due to its potential bioactivity.
Medicine: In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
